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Compound of Interest

Compound Name: Hdac6-IN-13

Cat. No.: B10830904 Get Quote

Hdac6-IN-13: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Hdac6-IN-13, a potent and

selective inhibitor of Histone Deacetylase 6 (HDAC6). It includes a summary of its physical and

chemical characteristics, detailed experimental protocols for its evaluation, and a description of

its known mechanism of action and relevant signaling pathways.

Core Physical and Chemical Characteristics
Hdac6-IN-13, also identified as Compound 35m, is a small molecule inhibitor with significant

oral bioavailability and blood-brain barrier permeability, making it a valuable tool for both in vitro

and in vivo research.[1]

Property Value Reference

Molecular Formula C₂₀H₂₄N₄O₃ N/A

Molecular Weight 384.43 g/mol N/A

CAS Number 2419611-01-3 N/A

Appearance A solid N/A

Solubility Soluble in DMSO N/A
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Biological Activity and Selectivity
Hdac6-IN-13 is a highly potent and selective inhibitor of HDAC6. Its inhibitory activity has been

characterized against multiple HDAC isoforms, demonstrating a clear selectivity for HDAC6

over other classes of HDACs.

Target IC₅₀ (µM) Reference

HDAC6 0.019 [1]

HDAC1 1.53 [1]

HDAC2 2.06 [1]

HDAC3 1.03 [1]

Mechanism of Action and Signaling Pathways
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role

in various cellular processes by deacetylating non-histone proteins. Its substrates include α-

tubulin, cortactin, and Hsp90. By inhibiting HDAC6, Hdac6-IN-13 leads to the hyperacetylation

of these substrates, thereby affecting microtubule dynamics, cell migration, and protein quality

control.[2][3]

The anti-inflammatory activity of Hdac6-IN-13 is attributed to its ability to attenuate the NLRP3

inflammasome activation.[1] HDAC6 has been shown to regulate inflammatory responses

through the TLR4-MAPK/NF-κB signaling pathways.[4] Inhibition of HDAC6 can suppress the

production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5]

Below is a diagram illustrating the central role of HDAC6 in cellular signaling pathways.
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Caption: HDAC6 signaling pathway overview.

Experimental Protocols
The following are representative protocols for the evaluation of Hdac6-IN-13's activity. These

are based on established methods for characterizing selective HDAC6 inhibitors.

In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro potency of Hdac6-IN-13 against

purified HDAC enzymes.

Materials:

Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 6, etc.)
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Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Developer solution (e.g., Trichostatin A and trypsin in buffer)

Hdac6-IN-13 stock solution in DMSO

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of Hdac6-IN-13 in assay buffer.

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.

Add 35 µL of diluted HDAC enzyme to each well.

Incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.

Incubate the plate at 37°C for 60 minutes.

Stop the reaction by adding 50 µL of developer solution.

Incubate at 37°C for 15 minutes.

Measure the fluorescence at an excitation wavelength of 360 nm and an emission

wavelength of 460 nm.

Calculate the percent inhibition for each concentration and determine the IC₅₀ value using

non-linear regression analysis.

Western Blot Analysis of α-Tubulin and Histone
Acetylation
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This protocol is used to assess the cellular activity and selectivity of Hdac6-IN-13 by measuring

the acetylation levels of its primary substrate, α-tubulin, and a substrate of class I HDACs,

histone H3.[6][7]

Materials:

Cell line of interest (e.g., HeLa, A549)

Hdac6-IN-13

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-histone H3, anti-histone

H3, anti-β-actin (loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of Hdac6-IN-13 or vehicle (DMSO) for a specified

time (e.g., 24 hours).

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

Determine the protein concentration of the lysates using the BCA assay.
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Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Add ECL substrate and visualize the protein bands using an imaging system.

Quantify the band intensities and normalize to the loading control.

In Vivo Anti-Inflammatory Activity in a
Lipopolysaccharide (LPS)-Induced Mouse Model
This protocol outlines an in vivo experiment to evaluate the anti-inflammatory effects of Hdac6-
IN-13.[1]

Materials:

Male C57BL/6 mice (8-10 weeks old)

Lipopolysaccharide (LPS) from E. coli

Hdac6-IN-13

Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)

ELISA kits for TNF-α and IL-1β

Blood collection supplies

Procedure:
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Acclimatize the mice for at least one week before the experiment.

Divide the mice into groups: Vehicle control, LPS + Vehicle, and LPS + Hdac6-IN-13 (at

various doses).

Administer Hdac6-IN-13 or vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective

groups.

After a specified time (e.g., 1 hour), inject the mice with LPS (e.g., 1 mg/kg, i.p.) to induce an

inflammatory response. The vehicle control group receives a saline injection.

After a further time period (e.g., 2 hours post-LPS injection), collect blood samples via

cardiac puncture under anesthesia.

Separate the serum by centrifugation.

Measure the serum levels of TNF-α and IL-1β using ELISA kits according to the

manufacturer's instructions.

Analyze the data to determine the effect of Hdac6-IN-13 on LPS-induced cytokine

production.

Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a selective

HDAC6 inhibitor like Hdac6-IN-13.
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Caption: Preclinical evaluation workflow for an HDAC6 inhibitor.
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This guide provides a foundational understanding of Hdac6-IN-13 for research and drug

development purposes. For more specific applications and detailed experimental conditions, it

is recommended to consult the primary literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10830904?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

